

A Technical Guide to the Spectroscopic Data of (R)-Linalyl Acetate

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Compound of Interest

Compound Name: (R)-Linalyl acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(R)-Linalyl acetate**, a naturally occurring monoterpenoid and a principal component in the essential oils of lavender and bergamot.^{[1][2]} The information presented herein is intended to assist in the identification, characterization, and quality control of this compound in research and drug development settings.

Quantitative Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(R)-Linalyl acetate**.

Table 1: ^1H NMR Spectroscopic Data for **(R)-Linalyl Acetate** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.97	dd	17.48, 10.90	H-1
5.15	dd	17.48, 11.13	H-2a
5.08	dd	10.76, 0.94	H-2b
5.36 - 5.43	m	H-6	
1.55	s	H-7'	
1.66	s	H-8	
1.75 - 1.96	m	H-4	
2.03 - 2.09	m	H-5	
2.01	s	H-11 (CH ₃ of acetate)	
1.30	s	H-10 (CH ₃ on C3)	

Data sourced from multiple references, including spectral databases.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **(R)-Linalyl Acetate** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
169.9	C-9 (C=O of acetate)
144.5	C-1
141.7	C-7
125.4	C-6
113.3	C-2
82.8	C-3
40.4	C-4
27.9	C-10
23.6	C-5
22.2	C-11
13.6	C-8

Data sourced from multiple references, including spectral databases.[\[3\]](#)[\[7\]](#)[\[8\]](#)

Table 3: Infrared (IR) Spectroscopy Data for **(R)-Linalyl Acetate**

Wavenumber (cm^{-1})	Intensity	Assignment
3000-2850	Strong	C-H stretch (alkane)
1750-1730	Strong	C=O stretch (ester)
1630	Medium-Weak	C=C stretch (alkene)
1300-1000	Strong	C-O stretch (ester)

Characteristic absorption frequencies for functional groups present in Linalyl Acetate.[\[9\]](#)[\[10\]](#)

Table 4: Mass Spectrometry (MS) Data for **(R)-Linalyl Acetate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
136	~25	[M - CH ₃ COOH] ⁺
121	~30	[M - CH ₃ COOH - CH ₃] ⁺
93	~60	[C ₇ H ₉] ⁺
80	~40	[C ₆ H ₈] ⁺
69	~55	[C ₅ H ₉] ⁺
43	100	[CH ₃ CO] ⁺ (Base Peak)

Electron Ionization (EI) fragmentation pattern.[\[11\]](#)[\[12\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted based on the specific instrumentation available.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of small organic molecules.[\[13\]](#)
[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(R)-Linalyl acetate**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
 - Transfer the solution to a 5 mm NMR tube. An internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing (0 ppm).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, use a standard pulse program (e.g., zg30). Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, use a proton-decoupled pulse program. A larger number of scans will be required to achieve a good signal-to-noise ratio.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a pure liquid sample using the thin-film transmission method.[17][18][19]

- Sample Preparation:

- Ensure the infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one drop of **(R)-Linalyl acetate** onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

- Data Acquisition:

- Acquire a background spectrum of the empty spectrometer to account for atmospheric CO_2 and H_2O .[20]
- Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.[17]

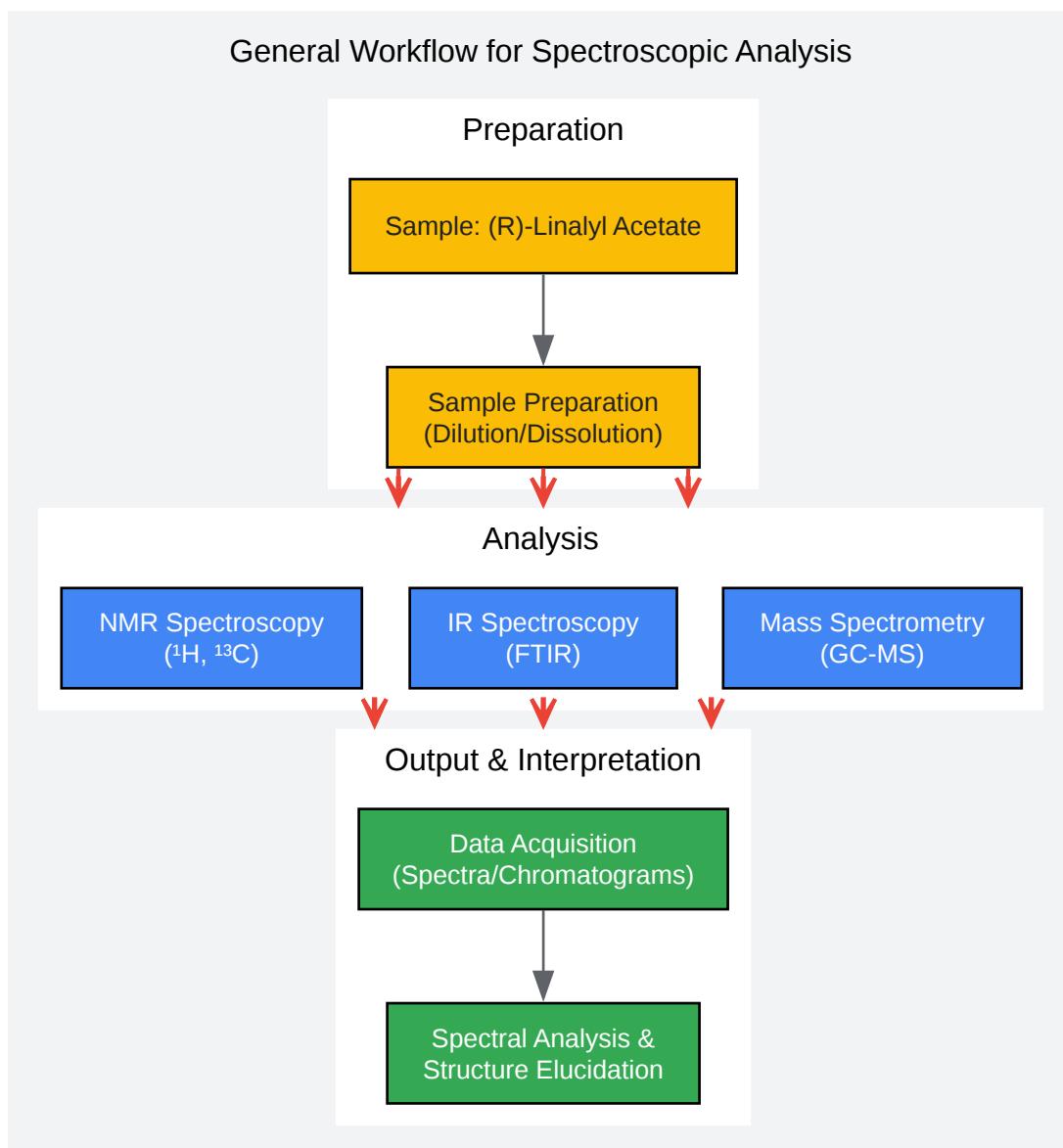
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile compounds like those found in essential oils. [21][22]

- Sample Preparation:
 - Dilute the **(R)-Linalyl acetate** sample in a volatile organic solvent, such as methanol or hexane. A common dilution is 1 μ L of the sample in 1 mL of solvent.[23]
- Instrumental Setup:
 - Gas Chromatograph (GC):
 - Injector: Set to a temperature of \sim 250°C.
 - Column: Use a non-polar capillary column (e.g., HP-5MS).
 - Carrier Gas: Helium or Hydrogen.
 - Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/minute to separate the components.[23]
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Acquisition and Analysis:
 - Inject a small volume (e.g., 1 μ L) of the diluted sample into the GC.[23]
 - The separated components eluting from the GC column are introduced into the MS, where they are fragmented and detected.
 - The resulting mass spectrum for the peak corresponding to **(R)-Linalyl acetate** is compared to a reference library (e.g., NIST) for identification.[24]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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A flowchart of the spectroscopic analysis process.

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